2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The starting material, 3,4-dimethoxybenzoic acid, is reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 3,4-dimethoxybenzoyl piperazine.
Pyrimidine ring formation: The intermediate is then reacted with 2-chloro-6-methylpyrimidine in the presence of a base such as potassium carbonate (K2CO3) to form the pyrimidine ring.
Final coupling: The resulting compound is coupled with 4-methylphenylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the effects of piperazine derivatives on cellular processes.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in key biological pathways.
Receptors: It may bind to receptors on the cell surface, modulating signal transduction pathways.
Ion Channels: The compound may affect ion channel function, altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar piperazine and pyrimidine structures, studied for its acetylcholinesterase inhibitory activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with potential antibacterial activity.
Uniqueness
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
Molecular Formula |
C25H29N5O3 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H29N5O3/c1-17-5-8-20(9-6-17)27-23-15-18(2)26-25(28-23)30-13-11-29(12-14-30)24(31)19-7-10-21(32-3)22(16-19)33-4/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) |
InChI Key |
YGZVGMGBNGIQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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